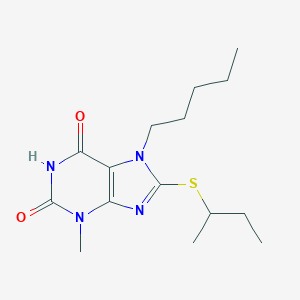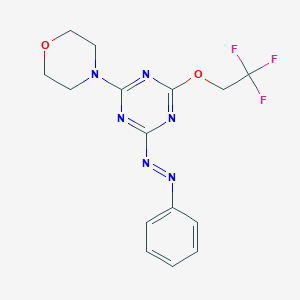
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione, also known as BIPPO, is a novel purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BIPPO is a potent inhibitor of phosphodiesterase-4 (PDE4), a key enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body.
Mécanisme D'action
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione exerts its effects by inhibiting PDE4, which is responsible for the breakdown of cAMP. cAMP is a key signaling molecule that regulates a variety of physiological processes, including inflammation, immune response, and cognitive function. By inhibiting PDE4, 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione increases cAMP levels, which in turn leads to the activation of downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been shown to have a number of biochemical and physiological effects. In preclinical studies, 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been found to reduce inflammation in the lungs of mice with asthma and COPD, as well as improve cognitive function in animal models of Alzheimer's disease. 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has also been shown to have anti-depressant effects in rodent models of depression. Additionally, 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been found to have a favorable safety profile and does not appear to have any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is its potent and selective inhibition of PDE4. This makes it a valuable tool for studying the role of cAMP signaling in various physiological processes. However, one of the limitations of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is its relatively complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as asthma and COPD. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in human clinical trials. Another area of interest is its potential as a cognitive enhancer and anti-depressant. 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has shown promising results in animal models, and further research is needed to determine its potential for human use. Additionally, further research is needed to optimize the synthesis method of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione to make it more accessible for widespread use in research.
Méthodes De Synthèse
The synthesis of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione involves a series of chemical reactions that require technical expertise and specialized equipment. The initial step involves the reaction of 2,6-dioxopurine with 3-methyl-1-butylamine in the presence of a base catalyst to form 8-(3-methyl-1-butylamino)-3-methyl-7-pentylxanthine. The second step involves the reaction of the resulting compound with sulfuric acid to form 8-(3-methyl-1-butylamino)-3-methyl-7-pentylxanthine sulfate. The final step involves the reaction of the sulfate salt with sodium hydroxide to yield 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione.
Applications De Recherche Scientifique
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its role as a PDE4 inhibitor. PDE4 inhibitors have been shown to have anti-inflammatory, anti-depressant, and cognitive-enhancing effects. 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been found to be a potent PDE4 inhibitor and has shown promising results in preclinical studies for the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders, such as Alzheimer's disease and depression.
Propriétés
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-7-8-9-19-11-12(16-15(19)22-10(3)6-2)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXDJIVMPGVBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(sec-butylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B415846.png)
![2-(4-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415847.png)
![4-Methylbenzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415848.png)
![5-(4-fluorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B415850.png)
![2-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415851.png)

![1-[(4-Bromophenyl)sulfonyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B415855.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B415861.png)
![(2-chlorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B415862.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B415866.png)
![Tetramethyl 5',5',8',9'-tetramethyl-6'-propanoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B415867.png)
![4,4,7,8-tetramethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B415868.png)
![8-chloro-2-(4-ethoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415869.png)
![2-(4-chlorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415870.png)